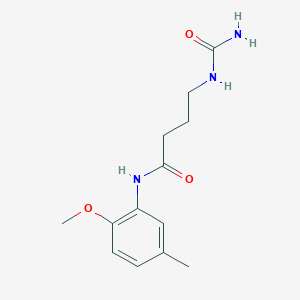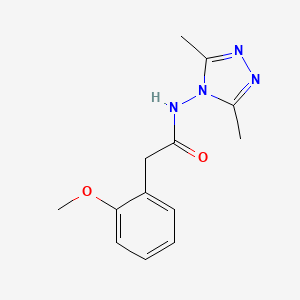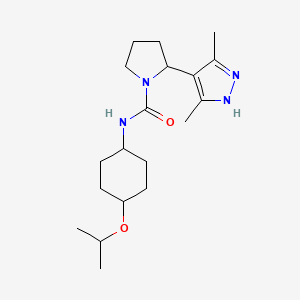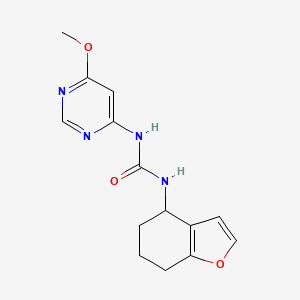![molecular formula C13H20ClNO B7637134 4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol is a chemical compound that has been extensively studied for its potential therapeutic uses. It is also known by its chemical name, Mepivacaine, and is a local anesthetic that is used to numb specific areas of the body during medical procedures. In
Mécanisme D'action
Mepivacaine works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a numbing effect on the area where the drug is administered.
Biochemical and Physiological Effects:
Mepivacaine has been shown to have minimal systemic effects, meaning that it does not affect the body as a whole. However, it can cause local side effects such as numbness, tingling, and muscle weakness. These side effects are generally mild and temporary.
Avantages Et Limitations Des Expériences En Laboratoire
Mepivacaine is a commonly used local anesthetic in laboratory experiments due to its potency and low toxicity. However, it is important to note that Mepivacaine can affect the activity of certain enzymes, which can impact the results of some experiments.
Orientations Futures
There are several potential future directions for the study of Mepivacaine. One area of research is the development of new formulations of the drug that can be used for longer periods of time without causing local side effects. Additionally, Mepivacaine has been studied for its potential use in the treatment of chronic pain conditions, and further research in this area may lead to the development of new therapies for these conditions. Finally, there is ongoing research into the mechanism of action of Mepivacaine, which may provide insights into the development of new local anesthetics with improved properties.
Méthodes De Synthèse
The synthesis of 4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol involves the reaction of 3-methylbutan-1-ol with 4-chloro-3-methylbenzylamine in the presence of a catalyst. This reaction results in the formation of Mepivacaine, which is then purified and used for various applications.
Applications De Recherche Scientifique
Mepivacaine has been extensively studied for its potential therapeutic uses. It is commonly used as a local anesthetic in medical procedures such as dental work, surgery, and childbirth. Additionally, Mepivacaine has been studied for its potential use in the treatment of chronic pain conditions such as neuropathic pain and cancer pain.
Propriétés
IUPAC Name |
4-[(4-chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-10(5-6-16)8-15-9-12-3-4-13(14)11(2)7-12/h3-4,7,10,15-16H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVKRURNBHFKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC(C)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)

![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)

![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)


![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)
![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)

![4-[(3-Methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7637154.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)